5-Bromothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a thieno[2,3-D]pyrimidin-4(3H)-one core. The presence of the bromine atom and the thieno[2,3-D]pyrimidin-4(3H)-one framework imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research applications .
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4-amine derivatives, have been shown to exhibit a broad range of biological and pharmacological activities, including anti-bacterial, anti-tumour, and anti-diabetic effects .
Mode of Action
It has been suggested that similar compounds may interact with their targets to inhibit key enzymes or pathways, leading to their observed effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, potentially leading to their observed biological and pharmacological activities .
Result of Action
Similar compounds have been shown to exhibit a variety of effects, including anti-bacterial, anti-tumour, and anti-diabetic activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one typically involves the bromination of thieno[2,3-D]pyrimidin-4(3H)-one. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LAH) are used for reduction.
Major Products Formed
Substitution Reactions: Various substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, and thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidin-4(3H)-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chlorothieno[2,3-D]pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
5-bromo-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCJJDPOLSFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732546 |
Source
|
Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239460-83-3 |
Source
|
Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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